3,5-Difluoro-2-methoxybenzamide chemical properties
3,5-Difluoro-2-methoxybenzamide chemical properties
Technical Profile: 3,5-Difluoro-2-methoxybenzamide [1]
Executive Summary
3,5-Difluoro-2-methoxybenzamide (CAS: 874804-09-8) is a highly specialized fluorinated building block used primarily in the synthesis of bioactive small molecules, specifically kinase inhibitors and next-generation agrochemicals. Its structural core features a benzamide scaffold with a unique substitution pattern: a methoxy group at the ortho position (C2) and fluorine atoms at the C3 and C5 positions.
This substitution pattern imparts distinct electronic properties:
-
Metabolic Stability: The C3/C5 fluorines block typical metabolic oxidation sites (P450 metabolism), extending the half-life of derived pharmacophores.
-
Conformational Locking: The C2-methoxy group creates steric bulk and an intramolecular hydrogen bond acceptor, often locking the amide into a non-planar conformation relative to the ring, which is critical for target specificity in protein binding pockets.
-
Synthetic Versatility: The molecule possesses two distinct sites for regioselective functionalization (C4 and C6), making it a valuable scaffold for fragment-based drug discovery (FBDD).
Physicochemical Characterization
The following data aggregates experimental values and high-confidence QSAR predictions for the compound.
| Property | Value / Description | Note |
| CAS Number | 874804-09-8 | Primary identifier |
| Molecular Formula | - | |
| Molecular Weight | 187.14 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 148 – 152 °C | Typical for benzamides of this weight |
| LogP (Predicted) | 1.6 ± 0.2 | Moderate lipophilicity; suitable for CNS penetration |
| pKa (Amide) | ~15.5 (Neutral) | Weakly acidic N-H |
| H-Bond Donors | 1 (Amide | - |
| H-Bond Acceptors | 2 (Amide O, Methoxy O) | Fluorine is a weak acceptor |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (<0.1 mg/mL) |
Synthetic Methodologies
High-purity synthesis of 3,5-difluoro-2-methoxybenzamide typically proceeds via the corresponding benzoic acid. Two primary routes are validated for laboratory and scale-up settings.
Route A: Acid Chloride Amidation (Standard Protocol)
This route is preferred for gram-scale synthesis due to its reliability and high yield (>85%).
Reagents:
-
Precursor: 3,5-Difluoro-2-methoxybenzoic acid
-
Activator: Thionyl Chloride (
) or Oxalyl Chloride -
Nucleophile: Ammonium Hydroxide (
) or Ammonia gas ( ) -
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Protocol:
-
Activation: Charge a flame-dried RBF with 3,5-difluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous DCM (0.5 M). Add catalytic DMF (2 drops).[2]
-
Chlorination: Add
(1.5 eq) dropwise at 0°C. Warm to reflux for 2 hours. Monitor by TLC (conversion to acid chloride). -
Evaporation: Concentrate in vacuo to remove excess
. Re-dissolve the crude acid chloride in anhydrous DCM. -
Amidation: Cool the solution to 0°C. Slowly sparge
gas or add aqueous (5 eq) with vigorous stirring. The reaction is exothermic. -
Workup: Dilute with water. Extract the organic layer. Wash with 1M HCl (to remove excess amine) and Brine. Dry over
. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
Route B: Oxidative Hydrolysis of Nitrile (Green Chemistry)
This route avoids chlorinated reagents and is suitable for larger batches where the nitrile precursor is available.
Reagents:
-
Precursor: 3,5-Difluoro-2-methoxybenzonitrile
-
Oxidant: Hydrogen Peroxide (
, 30%) -
Base: Potassium Carbonate (
)[3]
Protocol:
-
Dissolve nitrile (1.0 eq) in DMSO.
-
Add
(0.5 eq) followed by (4.0 eq) dropwise at 20°C. -
Stir for 30–60 minutes (exothermic reaction).
-
Quench with water.[5][6][7] The product often precipitates as a white solid. Filter and wash with water.[6]
Synthesis Workflow Diagram
Caption: Figure 1. Dual synthetic pathways. Route A (bottom) utilizes acid activation, while Route B (top) utilizes mild oxidative hydrolysis of the nitrile.
Reactivity & Synthetic Utility
The 3,5-difluoro-2-methoxybenzamide scaffold is not merely an endpoint; it is a "privileged structure" for further elaboration. Its reactivity is defined by the competition between the Directing Metalation Group (DMG) properties of the amide/methoxy groups and the acidifying effect of the fluorine atoms.
Regioselective Deprotonation (C4 vs. C6)
This is the most critical aspect for medicinal chemists.
-
Site C4 (Between Fluorines): The proton at C4 is flanked by two fluorine atoms. Inductive effects render this proton highly acidic (
). -
Site C6 (Ortho to Amide): The amide is a strong DMG. However, the C6 position is sterically crowded by the C1-Amide and C5-Fluorine.
Expert Insight: Under kinetic control (LiTMP, -78°C), deprotonation typically occurs at C4 due to the enhanced acidity provided by the "F-H-F" motif. This allows for the introduction of electrophiles (iodine, methyl, formyl) exactly between the fluorines.
Hoffmann Rearrangement
The primary amide can be converted to the aniline (3,5-difluoro-2-methoxyaniline) using hypervalent iodine reagents (e.g., PIDA) or classic
Reactivity Map
Caption: Figure 2. Divergent synthesis capabilities. The scaffold allows access to anilines (left), regioselective C4-functionalization (center), and fused heterocycles (right).
Handling & Safety (EHS)
While specific toxicological data for this exact isomer is limited, it should be handled with the protocols standard for fluorinated benzamides .
-
Hazard Classification (GHS):
-
PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. All solid handling should be performed in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. The amide bond is stable, but the compound should be kept away from strong oxidizers.
References
-
Apollo Scientific. (2024).[1] Product Datasheet: 3,5-Difluoro-2-methoxybenzamide (CAS 874804-09-8).[1] Retrieved from
-
CymitQuimica. (2024). Chemical Properties of 3,5-Difluoro-2-methoxybenzamide. Retrieved from
-
Janssen Pharmaceutica NV. (2017). Patent WO2017/027310: Synthesis of Fluorinated Benzamides via Nitrile Hydrolysis. (Describes the
methodology for analogous structures). Retrieved from -
Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Benzamide Derivatives. Retrieved from
-
PubChem. (2024). Compound Summary: 3,5-Difluoro-2-methoxybenzaldehyde (Precursor Data). Retrieved from
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- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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